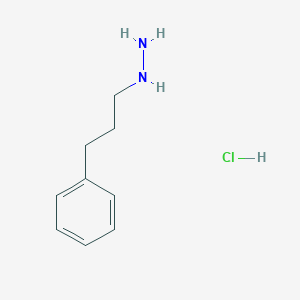
(4-(pyridin-2-yl)piperazin-1-yl)(1-(6-thiomorpholinopyrimidin-4-yl)-1H-imidazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(pyridin-2-yl)piperazin-1-yl)(1-(6-thiomorpholinopyrimidin-4-yl)-1H-imidazol-4-yl)methanone is a useful research compound. Its molecular formula is C21H24N8OS and its molecular weight is 436.54. The purity is usually 95%.
BenchChem offers high-quality (4-(pyridin-2-yl)piperazin-1-yl)(1-(6-thiomorpholinopyrimidin-4-yl)-1H-imidazol-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(pyridin-2-yl)piperazin-1-yl)(1-(6-thiomorpholinopyrimidin-4-yl)-1H-imidazol-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial Properties
A series of piperazinyl oxazolidinones, which may be structurally related to the queried compound, have been evaluated for their antibacterial properties. These compounds were found to be active against gram-positive pathogens, including methicillin-resistant Staphylococcus aureus, with some exhibiting in vivo potency comparable to linezolid, a known antibiotic. This research suggests potential applications of similar compounds in treating bacterial infections (Tucker et al., 1998).
Antitubercular and Antifungal Activity
Novel derivatives of thiadiazole, prepared by reacting certain thiadiazole compounds with alpha-haloaryl ketones, showed significant antitubercular and antifungal activities. This indicates potential applications of structurally related compounds in the treatment of tuberculosis and fungal infections (Syed et al., 2013).
Anticancer Activity
Compounds synthesized through the condensation of iminodiacetic acid with various amines, resulting in piperazine-2,6-dione derivatives, exhibited good anticancer activity against several cancer cell lines. This suggests that compounds with similar structural features may have applications in cancer therapy (Kumar et al., 2013).
Anticonvulsant Drug Candidate
A compound named “Epimidin,” with a chemical structure potentially related to the queried compound, has been identified as a promising anticonvulsant drug candidate. A new HPLC method was developed for determining related substances in Epimidin, indicating its progression towards therapeutic applications (Severina et al., 2021).
Antimicrobial and Antiproliferative Activities
Novel heterocyclic compounds synthesized from enaminone showed antimicrobial and anticancer activities, as well as potential for binding to various proteins based on molecular docking studies. This suggests applications in treating microbial infections and cancer (Fahim et al., 2021).
Propiedades
IUPAC Name |
(4-pyridin-2-ylpiperazin-1-yl)-[1-(6-thiomorpholin-4-ylpyrimidin-4-yl)imidazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N8OS/c30-21(28-7-5-26(6-8-28)18-3-1-2-4-22-18)17-14-29(16-25-17)20-13-19(23-15-24-20)27-9-11-31-12-10-27/h1-4,13-16H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYUEJXCRGPOBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CN(C=N3)C4=CC(=NC=N4)N5CCSCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N8OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(pyridin-2-yl)piperazin-1-yl)(1-(6-thiomorpholinopyrimidin-4-yl)-1H-imidazol-4-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-Methylfuran-2-yl)methyl]-2-azabicyclo[2.2.1]heptane](/img/structure/B2877494.png)


![[5-(2,2-Difluoroethoxymethyl)-1-methylpyrazol-4-yl]methanamine](/img/structure/B2877502.png)
![1-[4-(6-Ethoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2877504.png)






![2,6-dichloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzohydrazide](/img/structure/B2877512.png)
![4-chloro-N-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]carbamothioyl]benzamide](/img/structure/B2877513.png)
